
R-(-)-Mecamylamine Hydrochloride
Vue d'ensemble
Description
R-(-)-Mecamylamine Hydrochloride is a chiral secondary amine and a non-competitive, non-selective antagonist of nicotinic acetylcholine receptors (nAChRs). It is the levorotatory enantiomer of mecamylamine, a compound first developed as a ganglionic blocker for hypertension management . The R-(-)-enantiomer (CAS 107596-31-6) exhibits stereospecific interactions with nAChRs, distinguishing it pharmacologically from its dextrorotatory counterpart, S-(+)-mecamylamine . Unlike competitive antagonists, R-(-)-mecamylamine binds to the open-channel conformation of nAChRs, inducing voltage-dependent blockade and shortening channel open times . Clinically, it has been used as an antiadrenergic agent for hypertension and remains a critical tool in neuropharmacological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Mecamylamine Hydrochloride typically involves the reduction of 2-methyl-2-(3-pyridyl)propanenitrile. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Table 1: Substituents in Mecamylamine Derivatives
Position | Possible Groups |
---|---|
R₁ | C₁–C₁₀ aliphatic, C₆–C₂₀ aromatic, heterocycles |
R₂ | C₁–C₁₀ aliphatic, C₃–C₁₀ cycloaliphatic |
Functional Group Transformations
-
Amination : The hydroxyl group of intermediate bicyclo[2.2.1]heptan-2-ol is replaced with amino groups (e.g., -NHR₄ or -N(R₄)(R₅)) via nucleophilic substitution. This step is critical for introducing stereochemical specificity .
-
Reductive Amination : Azide intermediates are reduced to amines using catalytic hydrogenation or Staudinger reactions, followed by alkylation to form secondary or tertiary amines.
Stereochemical Interactions
R-(-)-Mecamylamine exhibits distinct binding interactions compared to its S-(+)-enantiomer, as shown by NMR and molecular docking studies :
-
Luminal (L) Binding Sites : The R-enantiomer interacts with α4-Glu266 and α4-Ile268 in the (α4)₃(β2)₂ nAChR stoichiometry via van der Waals contacts and hydrogen bonding (MolDock score: −28 kJ/mol) .
-
Nonluminal (NL) Sites : It binds β2-Val230 and α4-Thr296 in TM domains, affecting ion channel gating (Figure 1).
Table 2: Molecular Docking Scores for R-(-)-Mecamylamine
Binding Site | Location | MolDock Score (kJ/mol) |
---|---|---|
α4-TM3-intrasubunit | TM3 (Thr296) | −36/−37 |
β2-intersubunit | TM1 (Val230) | −31/−27 |
α4/β2-intersubunit | TM1 (Leu235) | −25/−27 |
Structural Confirmation
-
NMR Spectroscopy : Chemical shift changes in α4-Leu239 (Δδ = 0.12 ppm) and β2-Val230 (Δδ = 0.09 ppm) confirm interactions with nAChR transmembrane domains .
-
LC-MS/MS : Quantification in plasma uses MRM transitions at m/z 168.1 → 137.1, with a validated linear range of 1–500 ng/mL .
Stability Studies
R-(-)-Mecamylamine hydrochloride remains stable in methanol and aqueous solutions (pH 3–7) but degrades under alkaline conditions (pH > 9) due to amine oxidation .
Applications De Recherche Scientifique
Pharmacological Properties
R-(-)-Mecamylamine acts primarily as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs), which are pivotal in numerous physiological processes. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system (CNS) disorders at lower doses than those typically required for peripheral effects. The compound's mechanism involves binding to nAChRs, inhibiting their activation by acetylcholine, which can lead to various therapeutic outcomes depending on the targeted condition .
Therapeutic Uses
The therapeutic applications of R-(-)-mecamylamine hydrochloride extend across several domains:
-
Addiction Treatment :
- Nicotine Dependence : R-(-)-mecamylamine has been evaluated for its effectiveness in smoking cessation programs. It blocks α3β4 nicotinic receptors in the brain, which are implicated in nicotine addiction. Clinical studies have shown that it can help reduce cravings and withdrawal symptoms associated with quitting smoking .
- Alcoholism : Preliminary studies suggest that mecamylamine may also be beneficial in treating alcohol dependence by modulating reward pathways in the brain .
-
Neurological Disorders :
- Tourette Syndrome : R-(-)-mecamylamine has been investigated for its potential to alleviate tics and associated behavioral issues in Tourette syndrome patients, showing improvements in concentration and mood without significantly reducing tic frequency .
- Mood Disorders : The compound has been studied for its efficacy in treating major depressive disorder and anxiety disorders, particularly when conventional treatments have failed .
- Cognitive Impairment :
Case Studies and Clinical Trials
Several clinical trials and case studies have documented the effectiveness of this compound:
- Smoking Cessation : A double-blind placebo-controlled trial demonstrated that participants receiving mecamylamine showed a significantly higher rate of smoking cessation compared to those receiving a placebo. The study highlighted the compound's role in reducing cravings and withdrawal symptoms .
- Tourette Syndrome : In a cohort of children with Tourette syndrome, treatment with R-(-)-mecamylamine resulted in improved emotional regulation and social functioning without exacerbating tic symptoms. This study underscores the potential of mecamylamine as an adjunct therapy for managing Tourette's-related behavioral issues .
Comparative Efficacy of Stereoisomers
R-(-)-Mecamylamine is one of two stereoisomers of mecamylamine; the other being S-(+)-mecamylamine. Research indicates that these isomers may have distinct pharmacological profiles:
Property | R-(-)-Mecamylamine | S-(+)-Mecamylamine |
---|---|---|
nAChR Selectivity | Non-selective | Potentially selective |
CNS Penetration | High | High |
Therapeutic Applications | Addiction, Mood Disorders | ADHD, Cognitive Impairment |
Side Effects | Fewer peripheral effects | More pronounced effects |
This table illustrates how each isomer may be leveraged differently based on their unique pharmacological characteristics.
Mécanisme D'action
Mechanism: R-(-)-Mecamylamine Hydrochloride exerts its effects by binding to nicotinic acetylcholine receptors and blocking the action of acetylcholine. This inhibition prevents the depolarization of neurons, thereby reducing neuronal excitability.
Molecular Targets and Pathways: The primary molecular targets are the nicotinic acetylcholine receptors located in the central and peripheral nervous systems. By blocking these receptors, this compound modulates neurotransmitter release and neuronal signaling pathways involved in addiction and hypertension.
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues
Racemic Mecamylamine Hydrochloride (CAS 826-39-1)
The racemic mixture (50:50 R/S enantiomers) shares the same molecular formula (C11H22ClN) and non-competitive antagonism but lacks enantiomeric specificity. Studies suggest differences in receptor affinity between enantiomers. For example, S-(+)-mecamylamine shows higher selectivity for α3β4 and α4β2 nAChRs in antidepressant models , while R-(-)-mecamylamine may exhibit enhanced CNS penetration .
S-(+)-Mecamylamine Hydrochloride (CAS 107596-30-5)
The enantiomeric counterpart of R-(-)-mecamylamine, S-(+)-mecamylamine, demonstrates distinct pharmacological profiles. Preclinical studies highlight its efficacy in depression models, with TC-5214 (dexmecamylamine, the S-(+)-form) showing adjunctive benefits in treatment-resistant major depressive disorder . However, its peripheral effects and BBB penetration differ, underscoring the importance of stereochemistry in therapeutic applications.
Hexamethonium Bromide
Unlike mecamylamine, it lacks CNS activity and is obsolete in clinical use due to severe side effects like orthostatic hypotension .
Dihydro-β-Erythroidine (DHβE)
DHβE is a competitive antagonist selective for α4β2 nAChRs, making it valuable in smoking cessation research.
Tetraethylammonium Hydroxide (TEA)
A non-specific potassium channel blocker, TEA disrupts neuronal and muscle repolarization broadly. In contrast, mecamylamine selectively targets nAChRs without affecting ion channels like K<sup>+</sup>, as demonstrated in Drosophila GF circuit studies .
Pharmacological and Functional Comparisons
Key Research Findings
- Selectivity in Synaptic Pathways : In Drosophila, R-(-)-mecamylamine disrupted cholinergic GF-DLM synapses without affecting glutamatergic GF-TTM pathways, demonstrating receptor-specific action .
- Enantiomeric Differences : S-(+)-mecamylamine showed superior antidepressant efficacy in rodent models, while R-(-)-mecamylamine’s CNS penetration enhanced its utility in nicotine addiction studies .
- Comparative Toxicity: Mecamylamine’s non-competitive mechanism reduces receptor upregulation risks compared to competitive antagonists like DHβE, which may induce compensatory receptor expression .
Activité Biologique
Fepradinol, a synthetic organic compound with the chemical formula C₁₂H₁₅NO₂, is primarily recognized for its anti-inflammatory, analgesic, and antipyretic properties. This article explores the biological activity of Fepradinol, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Fepradinol exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—key mediators of inflammation. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), Fepradinol does not significantly inhibit prostaglandin E₂ biosynthesis, suggesting a unique mechanism that may contribute to its anti-inflammatory effects without typical side effects associated with COX inhibition .
Key Findings on Mechanism:
- Inhibition of Inflammation : Fepradinol effectively reduces zymosan-induced paw edema in rat models, indicating its potential to mitigate inflammation .
- Non-Sympathomimetic Activity : It distinguishes itself from other compounds by not exhibiting sympathomimetic activity, which can lead to fewer cardiovascular side effects.
Anti-Inflammatory Activity
Fepradinol has been shown to possess potent anti-inflammatory properties in various animal models. A comparative study demonstrated that Fepradinol and indometacin were effective in preventing carrageenin-induced inflammation in rats. Notably, Fepradinol acted on both the exudate and the increase of protein levels associated with inflammation, while also reducing leukocyte counts .
Table 1: Comparative Efficacy of Fepradinol and Indometacin
Compound | Action on Inflammation | Effect on Prostaglandin Synthesis | Leukocyte Reduction |
---|---|---|---|
Fepradinol | Yes | No significant inhibition | Yes |
Indometacin | Yes | Yes | Yes |
Case Studies and Research Findings
Several studies have investigated the efficacy of Fepradinol in treating inflammatory conditions:
- Acute Inflammatory Models : In a study involving rats, Fepradinol was shown to inhibit both early and late stages of concanavalin A-induced edema, outperforming indometacin and piroxicam in early-stage inflammation control .
- Diarrhea Induction Models : Fepradinol prevented diarrhea induced by endotoxin injection and castor oil administration in animal models, further supporting its anti-inflammatory profile .
- In Vitro Studies : Research indicated that Fepradinol did not inhibit prostaglandin biosynthesis from arachidonic acid in vitro, reinforcing the idea that its anti-inflammatory action is mediated through alternative pathways .
Therapeutic Applications
Fepradinol is primarily utilized for its anti-inflammatory effects in conditions such as:
- Arthritis : Its ability to reduce joint inflammation makes it a candidate for treating arthritis-related pain.
- Musculoskeletal Pain : Given its efficacy in reducing pain without significant gastrointestinal side effects compared to traditional NSAIDs, it may be beneficial for chronic musculoskeletal conditions .
Q & A
Q. Basic: What is the primary mechanism of action of R-(-)-Mecamylamine Hydrochloride in neuronal studies?
Answer:
this compound acts as a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs), blocking ion channel activity without competing with acetylcholine for binding sites. This mechanism is critical in studies investigating synaptic transmission, neuromuscular junction function, or autonomic ganglia signaling. Methodologically, researchers should validate receptor inhibition using electrophysiological techniques (e.g., patch-clamp) or radioligand binding assays to confirm dose-dependent blockade .
Q. Advanced: How does urinary pH influence the renal excretion of this compound, and how should this be accounted for in pharmacokinetic studies?
Answer:
Urinary pH significantly affects renal clearance due to the compound’s amine structure. Acidic urine (pH <6) enhances ionization, reducing tubular reabsorption and increasing excretion, while alkaline urine (pH >7) prolongs systemic exposure. Researchers must monitor urinary pH in animal/human studies and adjust dosing schedules accordingly. For reproducible pharmacokinetic data, standardize hydration protocols and use urinary acidifiers (e.g., ammonium chloride) or alkalinizers (e.g., sodium bicarbonate) to control pH .
Q. Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
The compound is classified as acutely toxic (oral LD50: 50–300 mg/kg) and a respiratory irritant. Mandatory precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods for powder handling to avoid inhalation.
- Storage: Keep containers sealed in a dry, well-ventilated area away from oxidizers .
A detailed risk assessment and SDS review (e.g., Sections 7–8 of Cayman Chemical’s SDS) should precede experimental work .
Q. Advanced: How can researchers mitigate off-target effects when using this compound in autonomic ganglia studies?
Answer:
The compound’s ganglionic blockade may inadvertently affect sympathetic/parasympathetic tone. To isolate effects:
Control for Systemic Hypotension: Co-administer vasopressors (e.g., phenylephrine) to stabilize blood pressure in vivo.
Use Tissue-Specific Models: Isolated ganglia preparations (e.g., rat superior cervical ganglion) reduce confounding systemic factors.
Validate Selectivity: Compare results with selective nAChR subunit antagonists (e.g., α7-nAChR inhibitors) to confirm target specificity .
Q. Basic: What solvent systems are optimal for preparing this compound stock solutions?
Answer:
The compound is highly soluble in polar solvents:
Solvent | Solubility (mg/mL) |
---|---|
Water | 47 |
Ethanol | 122 |
Isopropanol | 476 |
Use sterile water for in vivo studies and ethanol for in vitro assays. Vortex thoroughly and filter-sterilize (0.22 µm) to ensure homogeneity . |
Q. Advanced: What analytical methods are recommended for quantifying this compound in biological matrices?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to high sensitivity and specificity. Key parameters:
- Column: C18 reversed-phase (e.g., 2.6 µm, 100 Å).
- Ionization: Electrospray ionization (ESI+) with m/z 204.2 → 98.1 transition.
- Sample Prep: Protein precipitation with acetonitrile (1:4 v/v) or solid-phase extraction for plasma/brain homogenates .
Q. Basic: How does this compound compare to other ganglionic blockers in hypertension research?
Answer:
Unlike hexamethonium (competitive nAChR antagonist), R-(-)-Mecamylamine’s noncompetitive binding provides longer-lasting blockade, making it suitable for chronic hypertension models. However, its blood-brain barrier permeability may confound peripheral vs. central effects. Use intracerebroventricular administration controls to differentiate mechanisms .
Q. Advanced: How can researchers resolve contradictions in reported efficacy of this compound across neuropathic pain models?
Answer:
Discrepancies often arise from variability in nAChR subunit expression (e.g., α4β2 vs. α7). To address this:
Subtype-Specific Knockout Models: Use transgenic rodents lacking specific nAChR subunits.
Dose-Response Curves: Establish EC50/IC50 values in each model to identify potency shifts.
Combination Studies: Co-apply subtype-selective antagonists (e.g., methyllycaconitine for α7) to isolate contributions .
Q. Basic: What are the key decomposition products of this compound, and how do they impact experimental stability?
Answer:
Thermal degradation (>200°C) produces hydrogen chloride gas, carbon monoxide, and nitrogen oxides. While ambient lab conditions (20–25°C) pose minimal risk, avoid autoclaving or freeze-thaw cycles. Store lyophilized powder at -20°C in desiccated containers to prevent hydrolysis .
Q. Advanced: What experimental designs are optimal for studying this compound’s effects on nicotine addiction?
Answer:
Self-Administration Models: Rats trained to self-administer nicotine can test the compound’s efficacy in reducing reward-seeking behavior.
Microdialysis: Measure dopamine release in the nucleus accumbens pre-/post-treatment.
Conditioned Place Preference (CPP): Assess aversion to nicotine-paired environments after dosing.
Normalize data to plasma concentration (LC-MS/MS) to correlate behavioral outcomes with pharmacokinetics .
Propriétés
IUPAC Name |
(1S,2R,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVZBNCYEICAQP-GITWGATASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H]2CC[C@H](C2)C1(C)C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493914 | |
Record name | (1S,2R,4R)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107596-31-6 | |
Record name | (-)-Mecamylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107596316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,2R,4R)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 107596-31-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MECAMYLAMINE HYDROCHLORIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5C5OWB4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.